molecular formula C11H15NO5S B2679056 Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate CAS No. 431923-28-3

Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2679056
CAS No.: 431923-28-3
M. Wt: 273.3
InChI Key: MGSXCHIWGCYBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate: is an organic compound that belongs to the class of glycinates These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

    Medicine: Potential medicinal applications include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The methoxyphenyl and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate: can be compared with other glycinates and sulfonyl-containing compounds:

    Similar Compounds: Examples include N-(2-methoxyphenyl)glycine and N-(methylsulfonyl)glycine.

    Uniqueness: The presence of both methoxyphenyl and methylsulfonyl groups in the same molecule makes it unique, potentially offering a combination of properties not found in other compounds.

Conclusion

This compound: is a compound with diverse potential applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable subject for further study.

Properties

IUPAC Name

methyl 2-(2-methoxy-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-16-10-7-5-4-6-9(10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXCHIWGCYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.